molecular formula C10H16N2O B12965067 (S)-2-(1-Aminopentyl)pyridin-3-ol

(S)-2-(1-Aminopentyl)pyridin-3-ol

Cat. No.: B12965067
M. Wt: 180.25 g/mol
InChI Key: QKSWHKWLEXZZIV-QMMMGPOBSA-N
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Description

(S)-2-(1-Aminopentyl)pyridin-3-ol is a chiral pyridine derivative characterized by a pentylamine side chain at the 2-position and a hydroxyl group at the 3-position of the pyridine ring.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-[(1S)-1-aminopentyl]pyridin-3-ol

InChI

InChI=1S/C10H16N2O/c1-2-3-5-8(11)10-9(13)6-4-7-12-10/h4,6-8,13H,2-3,5,11H2,1H3/t8-/m0/s1

InChI Key

QKSWHKWLEXZZIV-QMMMGPOBSA-N

Isomeric SMILES

CCCC[C@@H](C1=C(C=CC=N1)O)N

Canonical SMILES

CCCCC(C1=C(C=CC=N1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminopentyl)pyridin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with pyridin-3-ol and a suitable pentylamine derivative.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure (S)-2-(1-Aminopentyl)pyridin-3-ol.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(1-Aminopentyl)pyridin-3-ol may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminopentyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-2-(1-Aminopentyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminopentyl)pyridin-3-ol involves its interaction with specific molecular targets. The amino group and pyridin-3-ol structure allow it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analog Analysis

The following pyridine derivatives share structural motifs with (S)-2-(1-Aminopentyl)pyridin-3-ol, enabling comparative analysis:

2-Aminopyridin-3-ol (CAS: 16867-03-1)
  • Structure: Features an amino group at position 2 and a hydroxyl group at position 3 of the pyridine ring. Lacks the chiral pentyl chain present in the target compound.
  • Key Difference: The absence of the aminopentyl chain reduces lipophilicity compared to (S)-2-(1-Aminopentyl)pyridin-3-ol, likely altering bioavailability and membrane permeability.
3-(2-Aminopyridin-3-yl)propan-1-ol (CAS: 89226-78-8)
  • Structure: Contains a propan-1-ol chain at position 3 of the pyridine ring and an amino group at position 2.
  • Molecular Formula : C₈H₁₂N₂O (M.W. 152.19) .
  • Commercial Data : Priced at $400/g (1 g scale), reflecting the cost of synthesis for complex pyridine derivatives .
  • Key Difference: The shorter propanol chain versus the pentylamine chain in the target compound may reduce steric bulk and hydrophobic interactions in biological systems.
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol
  • Structure : Includes a fluorine atom at position 5 of the pyridine ring and a propargyl alcohol substituent.
  • Key Difference: Fluorination enhances electronegativity and metabolic stability compared to non-halogenated analogs like (S)-2-(1-Aminopentyl)pyridin-3-ol .
(S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol
  • Structure: A pyrrolidine-based compound with fluorophenyl and methylamino groups.
  • Key Difference : The pyrrolidin-3-ol core and aromatic fluorine substituent suggest distinct pharmacological targeting (e.g., CNS applications) compared to pyridine-based analogs .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Key Feature Reference
(S)-2-(1-Aminopentyl)pyridin-3-ol Pyridine 2-(S)-aminopentyl, 3-OH Not available Chiral center, lipophilic chain N/A
2-Aminopyridin-3-ol Pyridine 2-NH₂, 3-OH ~126.12 (calc.) GHS 4.0 safety classification
3-(2-Aminopyridin-3-yl)propan-1-ol Pyridine 3-propan-1-ol, 2-NH₂ 152.19 High commercial cost
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol Pyridine 5-F, 3-propyn-1-ol, 2-NH₂ ~166.15 (calc.) Fluorinated, propargyl group
(S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol Pyrrolidine 4-F-phenyl, methylamino, 3-OH ~268.33 (calc.) Dual chiral centers, aromatic fluorine

Key Research Findings and Implications

Stereochemical Influence: The (S)-configuration in (S)-2-(1-Aminopentyl)pyridin-3-ol may enhance enantioselective binding to biological targets compared to non-chiral analogs like 2-Aminopyridin-3-ol .

Safety Considerations: While 2-Aminopyridin-3-ol is flagged under GHS 4.0 for hazards, the extended alkyl chain in the target compound could modulate toxicity profiles .

Fluorination Trade-offs : Fluorinated analogs (e.g., and ) demonstrate enhanced metabolic stability but may introduce synthetic complexity absent in the target compound .

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